3-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)benzo[4,5]thiazolo[2,3-c][1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Anticancer Applications
One of the primary focuses in research involving 3-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives is their synthesis for anticancer applications. For instance, the design, synthesis, and evaluation of anticancer potential of enzyme (PARP-1) inhibitors incorporating triazole, thiazolidinone, and thieno[2,3-d]pyrimidinones have been explored. Compounds in this category have shown promising anticancer activity, particularly against breast cancer cell lines, with significant inhibitory concentrations (IC50) indicating their potential as therapeutic agents for cancer treatment (Abu‐Hashem et al., 2020).
Antimicrobial and Antitumor Agents
Further research has identified these compounds as potential antimicrobial and antitumor agents. The synthesis of novel derivatives has been conducted, revealing compounds with notable antimicrobial activity. For example, a study on new thiazolopyrimidines evaluated their antimicrobial potential, although they did not show appreciable antitumor activity, highlighting the diversity in biological activities these compounds can exhibit (Said et al., 2004).
Cytotoxic Activities
The exploration of cytotoxic activities is another avenue of research. Pyrimidinyl benzoxazoles, benzothiazoles, and benzimidazoles linked by thio, methylthio, and amino moieties have been prepared and studied for their antimicrobial and cytotoxic activities. Some of these compounds have shown potent cytotoxic activity against various cancer cell lines, indicating their potential use in cancer therapy (Seenaiah et al., 2014).
Antimycobacterial Activity
Additionally, the synthesis and in vitro study of fused 1,2,4-triazole derivatives as antimycobacterial agents have shown that compounds within this class can exhibit significant activity against Mycobacterium tuberculosis, suggesting their potential application in treating tuberculosis (Seelam et al., 2016).
Properties
IUPAC Name |
1-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5S3/c1-9-19-15-14(10-5-4-8-12(10)24-15)16(20-9)26-18-22-21-17-23(18)11-6-2-3-7-13(11)25-17/h2-3,6-7H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHWYEGDNZNUQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SC4=NN=C5N4C6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.